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Compound of Interest

Compound Name: NH2-PEG1-CH2CHZ2-Boc

Cat. No.: B605455

In-Depth Technical Guide: NH2-PEG1-CH2CH2-
Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH2-PEG1-CH2CH2-Boc, a
heterobifunctional linker critical in the field of targeted protein degradation. This document
details its chemical properties, applications in Proteolysis Targeting Chimera (PROTAC)
synthesis, and representative experimental protocols.

Core Compound Data

The compound NH2-PEG1-CH2CH2-Boc is a versatile building block in medicinal chemistry
and drug discovery. Its structure features a single polyethylene glycol (PEG) unit, which
enhances solubility and provides spatial separation, flanked by a free amine (NH2) group and a
tert-butyloxycarbonyl (Boc) protected amine. This arrangement allows for sequential and
controlled conjugation to two different molecular entities.

A point of clarification is the distinction from a similarly named compound. NH2-PEG1-
CH2CH2-Boc, with CAS number 1260092-46-3, should not be confused with tert-Butyl (2-(2-
aminoethoxy)ethyl)carbamate, which is associated with CAS number 127828-22-2 and has a
different molecular formula.
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Table 1: Physicochemical Properties of NH2-PEG1-CH2CH2-Boc

Property Value

CAS Number 1260092-46-3

Molecular Formula C9H19NO3

Molecular Weight 189.25 g/mol

Appearance Colorless to light yellow liquid

Amino-PEG1-t-Butyl Ester, 3-(2-

Synonyms ) oo )
Aminoethoxy)propionic Acid tert-Butyl Ester

Application in PROTAC Synthesis

NH2-PEG1-CH2CH2-Boc is predominantly utilized as a linker in the synthesis of PROTACSs.[1]
[2] PROTACSs are heterobifunctional molecules that recruit a target protein of interest (POI) to
an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by
the proteasome. The linker's role is crucial as its length, flexibility, and chemical nature
significantly impact the efficacy of the resulting PROTAC.

The bifunctional nature of NH2-PEG1-CH2CH2-Boc allows for a stepwise synthesis of a
PROTAC. Typically, one of the ligands (either for the POI or the E3 ligase) is coupled to the free
amine of the linker. Subsequently, the Boc protecting group is removed to expose the second
amine, which is then coupled to the other ligand.

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using an amine- and
Boc-protected PEG linker like NH2-PEG1-CH2CH2-Boc. These protocols are based on
standard procedures for amide bond formation and Boc deprotection. Researchers should
optimize reaction conditions for their specific ligands.

Protocol 1: Coupling of the First Ligand (Amide Bond
Formation)
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This protocol describes the coupling of a ligand containing a carboxylic acid to the free amine
of NH2-PEG1-CH2CH2-Boc.

Materials:

NH2-PEG1-CH2CH2-Boc

Ligand 1 with a carboxylic acid functionality (e.g., an E3 ligase ligand)

Coupling agent (e.g., HATU, HBTU)

Base (e.g., DIPEA)

Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

Dissolve the carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF or DMSO.

e Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3
equivalents).

 Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
e Add NH2-PEG1-CH2CH2-Boc (1-1.2 equivalents) to the reaction mixture.

 Stir the reaction at room temperature for 2-12 hours.

e Monitor the reaction progress by LC-MS.

» Upon completion, the reaction mixture can be worked up by dilution with an organic solvent
and washing with aqueous solutions to remove excess reagents.

e The crude product is then purified by flash chromatography or preparative HPLC to yield the
Ligand 1-Linker-Boc conjugate.

Protocol 2: Boc Deprotection
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This protocol outlines the removal of the Boc protecting group to expose the second amine for
subsequent coupling.

Materials:

e Ligand 1-Linker-Boc conjugate from Protocol 1

» Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

Procedure:

¢ Dissolve the Ligand 1-Linker-Boc conjugate in DCM.

e Add TFA (typically 20-50% v/v in DCM).

 Stir the reaction at room temperature for 30-60 minutes.
e Monitor the deprotection by TLC or LC-MS.

» Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting
amine salt is often used directly in the next step.

Protocol 3: Coupling of the Second Ligand

This protocol describes the coupling of the second ligand to the newly exposed amine of the
Ligand 1-Linker conjugate.

Materials:

Deprotected Ligand 1-Linker conjugate from Protocol 2

Ligand 2 with a carboxylic acid functionality (e.g., a POI ligand)

Coupling agent (e.g., HATU, HBTU)

Base (e.g., DIPEA)
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e Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

» Dissolve the deprotected Ligand 1-Linker amine salt and the second carboxylic acid-

containing ligand (1 equivalent) in anhydrous DMF or DMSO.

e Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3
equivalents to neutralize the amine salt and catalyze the reaction).

 Stir the reaction at room temperature for 2-12 hours.

e Monitor the reaction progress by LC-MS.

» Work-up and purify the final PROTAC molecule as described in Protocol 1.

Visualizations

The following diagrams illustrate the PROTAC synthesis workflow and the mechanism of

action.
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Caption: Workflow for PROTAC synthesis using NH2-PEG1-CH2CH2-Boc.
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Caption: PROTAC-mediated protein degradation signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [NH2-PEG1-CH2CH2-Boc CAS number and molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605455#nh2-pegl-ch2ch2-boc-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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